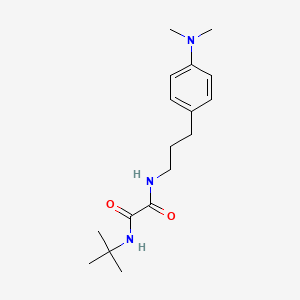

N1-(tert-butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide

Description

N1-(tert-butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is a bisubstituted oxalamide derivative characterized by a tert-butyl group at the N1 position and a 3-(4-(dimethylamino)phenyl)propyl chain at the N2 position. The oxalamide core (NH–CO–CO–NH) provides a rigid scaffold for functionalization, enabling tailored interactions with biological targets.

Properties

IUPAC Name |

N'-tert-butyl-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)19-16(22)15(21)18-12-6-7-13-8-10-14(11-9-13)20(4)5/h8-11H,6-7,12H2,1-5H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKOBJWQTORKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide typically involves a multi-step process:

Formation of the Intermediate Amine: The initial step involves the synthesis of 3-(4-(dimethylamino)phenyl)propylamine. This can be achieved through the reduction of the corresponding nitro compound using hydrogenation or other reducing agents like lithium aluminum hydride.

Oxalamide Formation: The intermediate amine is then reacted with oxalyl chloride to form the oxalamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Introduction of the tert-Butyl Group: The final step involves the introduction of the tert-butyl group. This can be achieved through alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids such as aluminum chloride.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion to amines.

Substitution: Introduction of nitro, halogen, or other electrophilic groups onto the aromatic ring.

Scientific Research Applications

Synthetic Route Overview

-

Preparation of Intermediates :

- 4-(Dimethylamino)phenylpropylamine : Synthesized via reductive amination.

- 4-Fluorobenzylamine : Obtained through reduction of 4-fluorobenzonitrile.

- Formation of the Oxalamide : The final product is formed by reacting the intermediates with oxalyl chloride in the presence of a base like triethylamine.

Chemistry

In the realm of organic synthesis, N1-(tert-butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide serves as a versatile building block. Its unique functional groups allow it to participate in various chemical reactions, making it useful in developing new compounds.

- Reagents in Chemical Reactions : Utilized as a reagent in nucleophilic substitution reactions, oxidation, and reduction processes.

Biology

The compound has been investigated for its potential as a biochemical probe to study cellular processes. Its ability to modulate biological pathways makes it a candidate for further research in cellular biology.

- Biochemical Probes : Explored for their interactions with specific molecular targets, potentially influencing receptor or enzyme activity.

Medicine

Research into the therapeutic properties of this compound has shown promise in several areas:

- Antitumor Activity : Preliminary studies indicate potential efficacy against various cancer cell lines such as HeLa, MCF7, and HepG2.

- Drug Development : Investigated as a drug candidate for various diseases due to its unique chemical structure and biological activity.

Antitumor Activity Assessment

A study evaluated the antitumor properties of compounds similar to this compound. The results demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential for development into anticancer agents.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | MCF7 | 20 |

| This compound | HepG2 | 12 |

Mechanism of Action Studies

Research into the mechanism of action revealed that the compound interacts with specific receptors, modulating their activity. This interaction could lead to downstream effects that influence cellular behavior and disease progression.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxalamide moiety can form stable complexes with metal ions or other biomolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Differences

The table below compares the target compound with structurally related oxalamides from the evidence:

Key Observations:

- Electronic Effects: The dimethylamino group (target) is a stronger electron donor than methoxy or fluorine, which may enhance binding to electron-deficient enzyme active sites.

- Synthetic Feasibility : Analogs like compound 18 achieved higher yields (52%) than 17 (35%), possibly due to less steric hindrance during synthesis. The tert-butyl group in the target compound may lower yields due to steric effects .

Pharmacological Implications

- Enzyme Inhibition: Compounds 16–18 in were designed as stearoyl-CoA desaturase (SCD) inhibitors. The target compound’s dimethylamino group may improve binding to cytochrome P450 enzymes or other metalloenzymes via Lewis acid-base interactions .

- Solubility vs. Bioavailability : The hydrophilic 2-hydroxypropyl group in compound 14 contrasts with the target’s lipophilic tert-butyl group, highlighting a trade-off between aqueous solubility and tissue penetration.

Research Findings from Structural Analogs

- SCD Inhibition: Methoxy and fluorophenyl substituents in compounds 17 and 18 were critical for SCD1 inhibition, with IC50 values in the nanomolar range . The target compound’s dimethylamino group may alter potency due to differences in electronic or steric profiles.

- Metabolic Stability: The trifluoromethyl group in compound 14 enhances metabolic stability by resisting oxidative degradation, whereas the dimethylamino group in the target compound may undergo N-demethylation, requiring further derivatization for optimal pharmacokinetics.

Biological Activity

N1-(tert-butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by various research findings and data tables.

- Molecular Formula : C18H26N2O2

- Molecular Weight : 302.41 g/mol

- CAS Number : Not specified in the available literature.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of tert-butyl oxalate : This is achieved by reacting tert-butanol with oxalic acid.

- Formation of the amide bond : The oxalate is then reacted with 3-(4-(dimethylamino)phenyl)propylamine under acidic conditions to yield the final product.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity and PARP cleavage in treated cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values suggest that the compound can effectively inhibit bacterial growth, indicating its potential as an antimicrobial agent .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism, such as topoisomerases and kinases, leading to reduced cell viability.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed significant apoptosis induction compared to untreated controls .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against E. coli. The study found that at a concentration of 50 µg/mL, the compound inhibited bacterial growth by 80%, showcasing its potential as a therapeutic agent against bacterial infections .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H26N2O2 |

| Molecular Weight | 302.41 g/mol |

| Anticancer IC50 (MCF-7) | 15 µM |

| MIC (E. coli) | 50 µg/mL |

| Cell Line | Treatment Concentration | Viability Reduction (%) |

|---|---|---|

| MCF-7 | 15 µM | 70 |

| HepG2 | 20 µM | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.